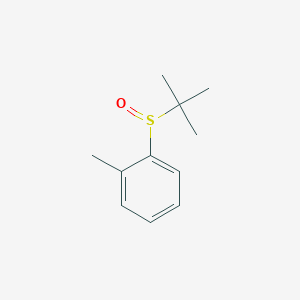
4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate is a chemical compound known for its unique structure and properties It is an aminoxyl free radical commonly employed in various oxidation reactions, particularly for alcohols
Métodos De Preparación
The synthesis of 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate typically involves several steps:
Starting Material: The process begins with 2,2,6,6-tetramethyl-4-piperidone.
Condensation: This compound is condensed with hydrazine hydrate to form a hydrazone.
Dehydrogenation: The hydrazone is then subjected to high-temperature dehydrogenation to yield 2,2,6,6-tetramethylpiperidine.
Oxidation: Finally, the piperidine derivative is oxidized to produce this compound.
Análisis De Reacciones Químicas
4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate undergoes various chemical reactions, primarily oxidation reactions. Some key reactions include:
Oxidation of Alcohols: It acts as a catalyst for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Aerobic Oxidation: It can be used in the aerobic oxidation of 2-substituted benzoxazoles.
Reagents and Conditions: Common reagents include sodium hypochlorite (NaClO) and sodium bromide (NaBr), which facilitate the oxidation process.
Major Products: The major products formed from these reactions are aldehydes, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate involves its role as an aminoxyl free radical. This radical facilitates the oxidation of alcohols by abstracting hydrogen atoms from the hydroxyl groups, leading to the formation of aldehydes and ketones . The compound’s molecular targets include primary and secondary alcohols, and the pathways involved are primarily oxidative in nature .
Comparación Con Compuestos Similares
4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Both compounds are aminoxyl radicals used in oxidation reactions, but this compound has a methoxy group that enhances its stability and reactivity.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): TEMPOL is another related compound used in similar oxidation processes, but it contains a hydroxyl group instead of a methoxy group.
These comparisons highlight the unique structural features and enhanced reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
144375-62-2 |
|---|---|
Fórmula molecular |
C10H20N2O5 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
4-methoxy-2,2,6,6-tetramethylpiperidin-1-ium 1-oxide;nitrate |
InChI |
InChI=1S/C10H20NO2.NO3/c1-9(2)6-8(13-5)7-10(3,4)11(9)12;2-1(3)4/h8H,6-7H2,1-5H3;/q+1;-1 |
Clave InChI |
VOQZNMYJSXQVBT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC([N+]1=O)(C)C)OC)C.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
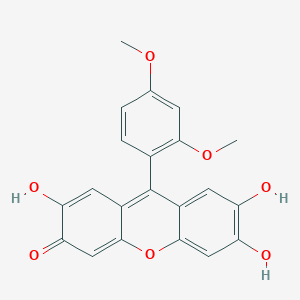
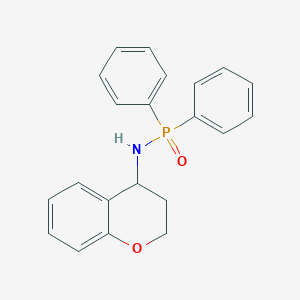
![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
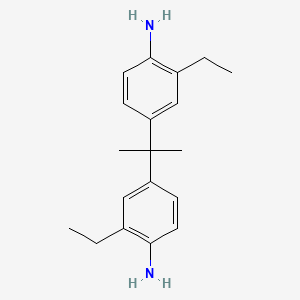
![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)

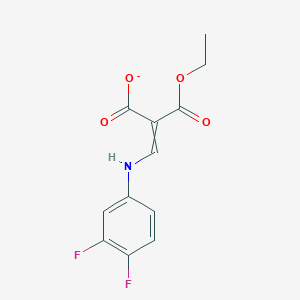
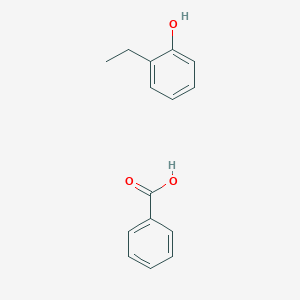
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
